4-(Benzylsulfanyl)-3-hydroxy-2,3-dihydro-1H-1lambda~6~-thiophene-1,1-dione
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Overview
Description
4-(Benzylsulfanyl)-3-hydroxy-2,3-dihydro-1H-1lambda~6~-thiophene-1,1-dione is an organic compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of a benzylsulfanyl group, a hydroxy group, and a thiophene-1,1-dione structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzylsulfanyl)-3-hydroxy-2,3-dihydro-1H-1lambda~6~-thiophene-1,1-dione typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of appropriate precursors. One common method involves the reaction of a 1,4-diketone with elemental sulfur under acidic conditions.
Introduction of the Benzylsulfanyl Group: The benzylsulfanyl group can be introduced via nucleophilic substitution reactions. For example, a thiophene derivative with a suitable leaving group (such as a halide) can react with benzylthiol in the presence of a base.
Hydroxylation: The hydroxy group can be introduced through oxidation reactions. For instance, a thiophene derivative with a suitable precursor can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(Benzylsulfanyl)-3-hydroxy-2,3-dihydro-1H-1lambda~6~-thiophene-1,1-dione can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The thiophene ring can be reduced under specific conditions to form dihydrothiophene derivatives.
Substitution: The benzylsulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Bases like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of 4-(Benzylsulfanyl)-3-oxo-2,3-dihydro-1H-1lambda~6~-thiophene-1,1-dione.
Reduction: Formation of 4-(Benzylsulfanyl)-2,3-dihydrothiophene derivatives.
Substitution: Formation of various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Benzylsulfanyl)-3-hydroxy-2,3-dihydro-1H-1lambda~6~-thiophene-1,1-dione has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential antimalarial activity.
Materials Science: Thiophene derivatives are known for their electronic properties and are used in the development of organic semiconductors and conductive polymers.
Biological Studies: The compound’s ability to interact with biological molecules makes it a candidate for studying enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 4-(Benzylsulfanyl)-3-hydroxy-2,3-dihydro-1H-1lambda~6~-thiophene-1,1-dione involves its interaction with specific molecular targets. In the context of its antimalarial activity, the compound inhibits the formation of β-hematin, thereby disrupting the parasite’s ability to detoxify heme . This leads to the accumulation of toxic heme within the parasite, ultimately causing its death.
Comparison with Similar Compounds
Similar Compounds
4-(Benzylsulfanyl)-3-oxo-2,3-dihydro-1H-1lambda~6~-thiophene-1,1-dione: An oxidized derivative with similar structural features.
4-(Benzylsulfonyl)-3-hydroxy-2,3-dihydro-1H-1lambda~6~-thiophene-1,1-dione: A sulfonyl derivative with enhanced stability.
Uniqueness
4-(Benzylsulfanyl)-3-hydroxy-2,3-dihydro-1H-1lambda~6~-thiophene-1,1-dione is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its benzylsulfanyl group provides a site for further functionalization, while the hydroxy group allows for potential hydrogen bonding interactions in biological systems.
Properties
CAS No. |
87947-54-4 |
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Molecular Formula |
C11H12O3S2 |
Molecular Weight |
256.3 g/mol |
IUPAC Name |
4-benzylsulfanyl-1,1-dioxo-2,3-dihydrothiophen-3-ol |
InChI |
InChI=1S/C11H12O3S2/c12-10-7-16(13,14)8-11(10)15-6-9-4-2-1-3-5-9/h1-5,8,10,12H,6-7H2 |
InChI Key |
CEWUYAFJOVRINH-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=CS1(=O)=O)SCC2=CC=CC=C2)O |
Origin of Product |
United States |
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